molecular formula C45H58N14O10S2 B10846156 Ac-[CEHdFRWC]-NH2

Ac-[CEHdFRWC]-NH2

Cat. No.: B10846156
M. Wt: 1019.2 g/mol
InChI Key: DCRRHKOGXQUJTJ-VCFUPWAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-[CEHdFRWC]-NH2 is a synthetic cyclic octapeptide designed as a potent agonist of melanocortin receptor 4 (MC4R), a key regulator of energy homeostasis and appetite . Its structure includes a disulfide bridge formed by cysteine residues, cyclizing the peptide backbone, and incorporates D-amino acids (D-Arg and D-Phe) to enhance proteolytic stability and receptor binding . Pharmacologically, it induces cAMP release in MC4R-expressing HEK293 cells with an EC50 of 0.28 nM, making it one of the most potent MC4R agonists reported .

Properties

Molecular Formula

C45H58N14O10S2

Molecular Weight

1019.2 g/mol

IUPAC Name

3-[(4S,7R,10S,13S,16S,19R,22S)-22-acetamido-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid

InChI

InChI=1S/C45H58N14O10S2/c1-24(60)53-36-22-71-70-21-35(38(46)63)59-42(67)33(17-26-19-51-29-11-6-5-10-28(26)29)57-39(64)30(12-7-15-50-45(47)48)54-41(66)32(16-25-8-3-2-4-9-25)56-43(68)34(18-27-20-49-23-52-27)58-40(65)31(55-44(36)69)13-14-37(61)62/h2-6,8-11,19-20,23,30-36,51H,7,12-18,21-22H2,1H3,(H2,46,63)(H,49,52)(H,53,60)(H,54,66)(H,55,69)(H,56,68)(H,57,64)(H,58,65)(H,59,67)(H,61,62)(H4,47,48,50)/t30-,31+,32-,33+,34-,35+,36+/m0/s1

InChI Key

DCRRHKOGXQUJTJ-VCFUPWAGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs Targeting MC4R

Several structural analogs of Ac-[CEHdFRWC]-NH2 have been synthesized to optimize receptor affinity, selectivity, and stability. Key examples include:

Compound Name Key Modifications Receptor Activity EC50/IC50 (nM) Source
This compound Cyclic backbone, D-Arg, D-Phe MC4R agonist 0.28
Ac-dR[CEHdFRWC]-NH2 D-Arg substitution MC4R agonist 0.28
Ac-YR[CEHdFRWC]-NH2 N-terminal Tyr-Arg addition MC4R agonist Not reported
Ac-YR[CEH(pCl-dF)RWC]-NH2 pChloro-D-Phe substitution MC4R agonist Not reported
Ac-Nle-c[Asp-His-DNal-Pro-Trp-Lys]-NH2 DNal(2') substitution, cyclic MC4R agonist Not reported

Key Findings :

  • Cyclization : Cyclic peptides like this compound exhibit superior metabolic stability compared to linear analogs (e.g., Ac-His-DPhe-Arg-Trp-NH2) due to reduced protease susceptibility .
  • D-Amino Acids: The inclusion of D-Arg and D-Phe enhances receptor interaction and prolongs half-life, as seen in Ac-dR[CEHdFRWC]-NH2, which shares the same EC50 as the parent compound .
  • Substitutions : Modifications such as DNal(2') or pCl-dF (para-chloro-D-phenylalanine) may alter receptor selectivity. For example, DNal-containing analogs show preferential binding to MC4R over MC1R .

Functional Analogs: Agonists vs. Antagonists

Agonists :

  • Ac-Nle-c[Asp-His-DNal-Pro-Trp-Lys]-NH2 : A cyclic peptide with DNal substitution, demonstrating high MC4R affinity but uncharacterized EC50 .

Antagonists :

  • TCMCB07 (GC92095): A linear peptide acting as a pan-melanocortin receptor antagonist (MC1R, MC3R, MC4R, MC5R IC50 = 19.5, 0.59, 13.58, 8.07 nM, respectively). Its antagonism contrasts with this compound’s agonist profile, highlighting the role of structural motifs in functional outcomes .

Stability and Pharmacokinetic Considerations

  • Cyclic vs. Linear Peptides : Linear peptides like Ac-His-DPhe-Arg-Trp-NH2 are more susceptible to enzymatic degradation, whereas this compound’s disulfide bridge confers resistance to proteolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.